molecular formula C8H9N3 B1362601 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 7471-05-8

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No. B1362601
CAS RN: 7471-05-8
M. Wt: 147.18 g/mol
InChI Key: BPPSPXOWNGOEGL-UHFFFAOYSA-N
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Description

“2-(4,5-dihydro-1H-imidazol-2-yl)pyridine” is a chemical compound with the CAS Number: 7471-05-8. It has a molecular weight of 147.18 and its IUPAC name is also 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine . It is a yellow to brown solid or liquid .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

In the molecule of the title compound, a new imidazoline derivative, the six- and five-membered rings are slightly twisted away from each other, forming a dihedral angle of 7.96 (15)° . The pyridine N atom is in close proximity to a carbon-bound H atom of the imidazoline ring, with an H N distance of 2.70 Å, which is slightly shorter than the sum of the van der Waals radii of these atoms (2.75 Å) .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid or liquid . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial and Antifungal Applications

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine derivatives have demonstrated notable antimicrobial and antifungal properties. For instance, certain derivatives exhibited significant in vitro activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. This suggests potential applications in developing new antimicrobial agents, particularly in the face of increasing drug-resistant pathogens (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

Nucleic-Acid Binding and Anti-HIV Activity

Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine have been synthesized for nucleic-acid binding applications. Research has shown that some compounds in this class bind effectively to nucleic acids and demonstrate modest anti-HIV-1 activity and selectivity in primary lymphocytes, indicating potential use in antiviral therapies (Kumar et al., 1995).

Antileishmanial Properties

Research on 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives, a class of compounds that includes 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has shown promising antileishmanial activity. Some of these compounds effectively inhibited Leishmania species in vitro, with less cytotoxicity compared to reference drugs, suggesting potential applications in treating leishmaniasis (dos Santos et al., 2011).

Potential in Tuberculosis Treatment

Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine have shown potential as therapeutic agents against tuberculosis. Certain compounds were found to inhibit Lumazine synthase in M. tuberculosis, a target protein absent in mammalian cells but present in various microorganisms. This specificity makes these derivatives promising candidates for developing new anti-tuberculosis drugs (Harer & Bhatia, 2015).

Safety And Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word “Warning”. The hazard statements include H319 . Precautionary statements include P305+P351+P338 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development.

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPSPXOWNGOEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323297
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

CAS RN

7471-05-8
Record name 7471-05-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403538
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyridinecarboxaldehyde (0.95 ml, 10 mmol) is added into a reaction flask containing 20 ml of methylene chloride and ethylene diamine (0.78 ml, 10.5 mmol) is added. After the reaction is carried out at 0° C. for 20 minutes, N-bromosuccinimide (1.87 g, 10.5 mmol) is added. The reaction temperature is slowly raised from 0° C. to the room temperature and the reaction is further carried out for 24 hrs at the room temperature. 10% sodium hydroxide solution is added to have the solution become alkaline. After extraction with a small amount of methylene chloride is carried out for 2 times, the organic layer is collected and concentrated to obtain white solids. After purified by silicone chromatographic column, the product pyil is obtained. The yield is about 90%. 1H NMR (400 MHz, CDCl3): δ 8.55-8.54 (m, 1 H), 8.11 (d, 1 H, J=7.6 Hz), 7.76-7.71 (m, 1 H), 7.34-7.21 (m, 1 H), 3.82 (s, 4 H).
Quantity
0.95 mL
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reactant
Reaction Step One
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1.87 g
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reactant
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0 (± 1) mol
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reactant
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0.78 mL
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20 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

8.3 Grams (80 mM) of 2-cyanopyridine was dissolved in 80 ml absolute ethanol and placed in a 250 ml round-bottom flask. 20 Ml of hydrazine hydrate (90%) in 30 ml of ethanol was added to it in one portion and stirred at room temperature for 5 hours. TLC (15:35 chloroform/n-pentane on silica gel) showed no starting material. The reaction mixture was then treated with 25 ml acetone and stirred for 1 hour. It was concentrated to about 100 ml, when a yellow precipitate formed. The latter was washed with water and filtered, to give 9.5 g (65%) yellow crystals. They were dried in vacuo overnight, after which the melting point was 95°-97° C.
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
80 mL
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0 (± 1) mol
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30 mL
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Name
chloroform n-pentane
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0 (± 1) mol
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25 mL
Type
reactant
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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